molecular formula C4H5NO3S2 B055605 4-methyl-1,3-thiazole-5-sulfonic Acid CAS No. 114389-49-0

4-methyl-1,3-thiazole-5-sulfonic Acid

Cat. No.: B055605
CAS No.: 114389-49-0
M. Wt: 179.2 g/mol
InChI Key: YVXSKCDVTVDXGL-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-5-sulfonic acid is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, known for its diverse biological activities and significant role in medicinal chemistry . The presence of both sulfur and nitrogen in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1,3-thiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base such as potassium hydroxide (KOH), leading to the formation of the thiazole ring . Another approach involves the use of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and ethanol .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-thiazole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfides, and various substituted thiazole compounds.

Scientific Research Applications

4-Methyl-1,3-thiazole-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1,3-thiazole-5-sulfonic acid involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its antitumor activity.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,3-thiazole-5-sulfonic acid stands out due to its specific sulfonic acid functional group, which imparts unique chemical reactivity and biological activity compared to other thiazole derivatives. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields highlight its significance in both research and industry.

Properties

IUPAC Name

4-methyl-1,3-thiazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S2/c1-3-4(9-2-5-3)10(6,7)8/h2H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXSKCDVTVDXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403267
Record name 4-Methyl-1,3-thiazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114389-49-0
Record name 4-Methyl-1,3-thiazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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